2,3-Dichlorohexa-2,4-dienedioic acid
Description
2,3-Dichlorohexa-2,4-dienedioic acid is a dichlorinated derivative of hexa-2,4-dienedioic acid (muconic acid), featuring chlorine substituents at the 2- and 3-positions of the conjugated diene backbone. Chlorinated dienedioic acids are of interest in organic synthesis, environmental chemistry, and materials science due to their electron-withdrawing substituents, which influence stability, acidity, and intermolecular interactions .
Properties
CAS No. |
114449-10-4 |
|---|---|
Molecular Formula |
C6H4Cl2O4 |
Molecular Weight |
211 g/mol |
IUPAC Name |
2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12) |
InChI Key |
SOSGLWHQVQUMLM-UHFFFAOYSA-N |
SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Canonical SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2,3-Dichlorophenol: One common method for synthesizing 2,3-Dichlorohexa-2,4-dienedioic acid involves the oxidation of 2,3-dichlorophenol using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Chlorination of Muconic Acid: Another method involves the direct chlorination of muconic acid using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods:
Industrial production of this compound typically involves the chlorination of muconic acid due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the selective chlorination at the 2 and 3 positions.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form 2,3-dichlorobutenoic acid under specific conditions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron(III) chloride for chlorination reactions.
Major Products:
Chlorinated Maleic Acid Derivatives: Formed through oxidation.
2,3-Dichlorobutenoic Acid: Formed through reduction.
Substituted Muconic Acid Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
2,3-Dichlorohexa-2,4-dienedioic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
In biological research, it is used to study the metabolic pathways of chlorinated aromatic compounds and their degradation by microorganisms .
Medicine:
Industry:
This compound is used in the production of high-performance polymers and resins, which are utilized in coatings, adhesives, and other industrial applications .
Mechanism of Action
The mechanism of action of 2,3-Dichlorohexa-2,4-dienedioic acid involves its interaction with specific enzymes and molecular targets. It can act as an inhibitor of certain enzymes involved in the degradation of chlorinated aromatic compounds, thereby affecting the metabolic pathways of these compounds . The molecular targets include enzymes such as dioxygenases and dehydrogenases, which play a crucial role in the breakdown of chlorinated aromatic compounds .
Comparison with Similar Compounds
Structural and Chemical Properties
(a) Hexa-2,4-dienedioic Acid (Unsubstituted)
- CAS No.: 110-44-1 .
- Structure : Planar conjugated diene with two carboxylic acid groups.
- Key Data : Forms co-crystals with amines (e.g., 1,4-diazabicyclo[2.2.2]octane) via O–H⋯N hydrogen bonds, as shown by X-ray crystallography .
- Reactivity: Prone to decarboxylation under thermal or photolytic conditions, generating shorter-chain acids like penta-2,4-dienoic acid (m/z 96.96) .
(b) 3-Chlorohexa-2,4-dienedioic Acid
- Systematic Name : (2E,4Z)-3-chlorohexa-2,4-dienedioic acid .
- Exact Mass : 175.987636 (neutral) .
- Synthesis : Produced via biocatalytic methods using clarified CatA lysate and substituted vanillins, achieving moderate purity (16% for derivatives) .
(c) 2,4-Dichlorohexa-2,4-dienedioic Acid
- Identifier : LMFA01090151 .
- Exact Mass : 209.948666 (neutral).
- Properties: Dichlorination at 2- and 4-positions creates a symmetrical electron-deficient system, likely reducing solubility in polar solvents compared to mono-chlorinated derivatives .
(d) 2,3-Dichlorohexa-2,4-dienedioic Acid (Hypothetical Comparison)
- Expected Properties: Acidity: Stronger acidity than unsubstituted or mono-chlorinated analogs due to dual electron-withdrawing Cl groups. Stability: Potential steric hindrance and electronic effects may reduce thermal stability compared to 2,4-dichloro isomer. Synthetic Challenges: No direct synthesis reported; analogous biocatalytic routes (as in ) may require tailored substrates.
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
